molecular formula C13H13N3OS B1363370 4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine CAS No. 50825-20-2

4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Cat. No. B1363370
CAS RN: 50825-20-2
M. Wt: 259.33 g/mol
InChI Key: VKPPEJCJEVDLLQ-UHFFFAOYSA-N
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Description

The compound “4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine” is an organic compound. It is a derivative of indole, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of this compound or its derivatives could involve various chemical reactions. For instance, one study synthesized a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives . Another synthesis involved the use of 4-Methoxyphenylhydrazine hydrochloride and Ethyl levulinate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, a similar compound, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide, showed a similar NMR splitting pattern and δ-values (δ H & δ C) as that of indomethacin .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, two novel hydrazone derivatives were evaluated for their corrosion inhibition capabilities on carbon steel in a 15 wt.% HCl solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the molecular weight of a similar compound, (5-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid ethyl ester, was found to be 247.29 .

Scientific Research Applications

Photodynamic Therapy Applications

  • The compound's derivatives, specifically zinc phthalocyanine substituted types, have been found to be effective in photodynamic therapy, particularly for cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Complexes with Metals

  • Studies have shown that the derivatives of this compound can form complexes with metals like nickel, copper, and zinc. These complexes have been characterized and synthesized, indicating potential applications in materials science and chemistry (Singh & Baruah, 2008).

Ligand Synthesis and Metal Complex Formation

  • The compound has been utilized in synthesizing various ligands, which are then used to form metal complexes, such as those with ruthenium. These findings suggest its potential use in developing new materials and catalysts (Menzel, Täuscher, Weiss, Beckert, & Görls, 2010).

Biological Activity Studies

  • Various derivatives of this compound have been synthesized and tested for their biological activities. Some derivatives demonstrated significant toxicity to bacteria, indicating potential applications in antimicrobial research and drug development (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

Antimicrobial and Antifungal Activities

  • Some synthesized derivatives of the compound have shown notable antimicrobial and antifungal activities. This highlights the compound's potential as a foundational structure for developing new antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Anticancer Agent Synthesis

  • Derivatives of this compound have been studied for their anticancer activities. Some compounds showed effectiveness against various cancer cell lines, suggesting potential in cancer therapy (Yakantham, Sreenivasulu, & Raju, 2019).

properties

IUPAC Name

4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-7-12(11-6-18-13(14)16-11)9-5-8(17-2)3-4-10(9)15-7/h3-6,15H,1-2H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPPEJCJEVDLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327930
Record name 4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(5-Methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

CAS RN

50825-20-2
Record name 4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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